LC-MS/MS Method Validation Performance: Afatinib-d6 as Internal Standard for Multi-TKI Quantification
Afatinib-d6 was employed as the internal standard in a validated UPLC-MS/MS method for simultaneous quantification of afatinib, alectinib, crizotinib, and osimertinib in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL for afatinib, with within-run and between-run precision ≤10.2% and accuracy ranging from 89.2% to 110% across all quality control levels [1]. In contrast, methods using non-deuterated internal standards or alternative labeling approaches (e.g., crizotinib-d5, erlotinib-d6) typically require separate validation per analyte and do not offer the matched co-elution profile of a D6-labeled isotopologue for afatinib-specific quantification [1].
| Evidence Dimension | Method Validation Performance Metrics (Precision, Accuracy, LLOQ) |
|---|---|
| Target Compound Data | Afatinib-d6 as IS: LLOQ 1.00 ng/mL for afatinib; within-run/between-run precision ≤10.2%; accuracy 89.2-110% |
| Comparator Or Baseline | crizotinib-d5 (IS for crizotinib, LLOQ 10.0 ng/mL); erlotinib-d6 (IS for osimertinib/afatinib); alectinib (no deuterated IS, LLOQ 10.0 ng/mL) |
| Quantified Difference | Afatinib-d6 enabled 10× lower LLOQ for afatinib (1.00 ng/mL) vs. crizotinib/alectinib/osimertinib (10.0 ng/mL) |
| Conditions | Human lithium heparinized plasma; UPLC-MS/MS on Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm); 0.400 mL/min flow; 10 mM ammonium formate (pH 4.5) and acetonitrile gradient |
Why This Matters
Lower LLOQ enables detection of sub-therapeutic afatinib concentrations in clinical TDM and pharmacokinetic studies, directly impacting assay sensitivity and clinical utility.
- [1] Veerman GDM, et al. Quantification of afatinib, alectinib, crizotinib and osimertinib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry; focusing on the stability of osimertinib. J Chromatogr B. 2019;1113:37-44. View Source
